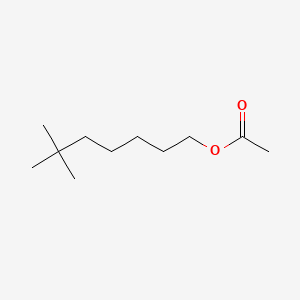
6,6-Dimethylheptyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethylheptyl acetate is an organic compound with the molecular formula C11H22O2. It is an ester derived from the reaction between 6,6-dimethylheptanol and acetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. Its structure consists of a heptyl chain with two methyl groups attached to the sixth carbon and an acetate group at the terminal end.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6,6-Dimethylheptyl acetate can be synthesized through the esterification of 6,6-dimethylheptanol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method uses a packed bed reactor where 6,6-dimethylheptanol and acetic acid are fed continuously, and the ester is collected as it forms. The reaction is optimized for high yield and purity, often involving distillation to separate the ester from any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 6,6-Dimethylheptyl acetate primarily undergoes hydrolysis, transesterification, and reduction reactions.
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 6,6-dimethylheptanol and acetic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Hydrolysis: 6,6-Dimethylheptanol and acetic acid.
Transesterification: A new ester and the original alcohol.
Reduction: 6,6-Dimethylheptanol.
Aplicaciones Científicas De Investigación
6,6-Dimethylheptyl acetate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance industry for its pleasant odor, and in the production of flavors and perfumes.
Mecanismo De Acción
The mechanism of action of 6,6-dimethylheptyl acetate in biological systems is not well-documented. as an ester, it is likely to interact with esterases, enzymes that hydrolyze esters into their corresponding alcohols and acids. This interaction can lead to the release of 6,6-dimethylheptanol and acetic acid, which may then participate in various metabolic pathways.
Comparación Con Compuestos Similares
4-Heptanol, 2,6-dimethyl-, acetate: Similar structure but with different positioning of the acetate group.
7-Dehydrocholesterol acetate: Another ester with a different backbone structure.
Uniqueness: 6,6-Dimethylheptyl acetate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its branched heptyl chain with two methyl groups at the sixth carbon makes it different from other esters, influencing its reactivity and applications, particularly in the fragrance industry.
Propiedades
Número CAS |
71617-18-0 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
6,6-dimethylheptyl acetate |
InChI |
InChI=1S/C11H22O2/c1-10(12)13-9-7-5-6-8-11(2,3)4/h5-9H2,1-4H3 |
Clave InChI |
KMRJEJMGUAKIDS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCCCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


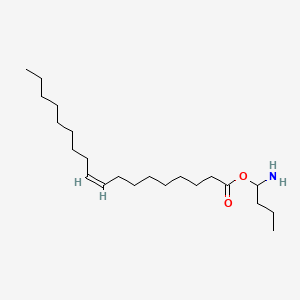

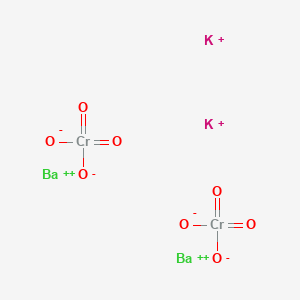
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)
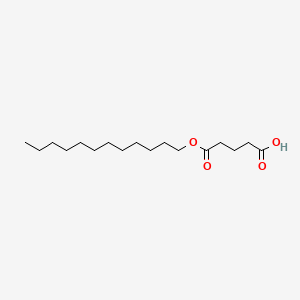
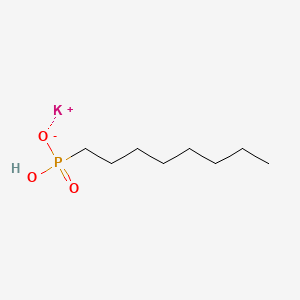
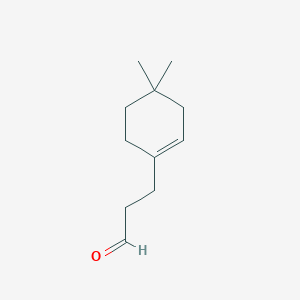
![4-(4-Isopropoxy-1H-pyrazolo[4,3-c]pyridin-3-yl)-1-isopropyl-N-(oxetan-3-yl)-1H-pyrrole-2-carboxaMide](/img/structure/B12645293.png)


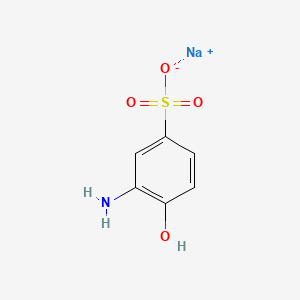
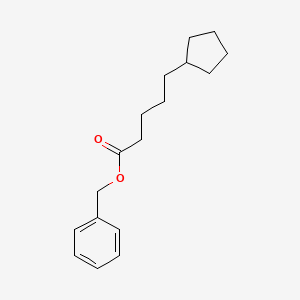
![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride](/img/structure/B12645325.png)

